molecular formula C15H19NO4 B1376310 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid CAS No. 1823633-01-7

1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid

Cat. No.: B1376310
CAS No.: 1823633-01-7
M. Wt: 277.31 g/mol
InChI Key: SOYXQVSBDHHRLV-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is an organic compound with a complex structure that includes a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group

Biochemical Analysis

Biochemical Properties

1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in peptide bond formation, where it acts as a protecting group for amine functionalities. This interaction is crucial for the selective synthesis of peptides, as it prevents unwanted side reactions by temporarily blocking reactive sites on the amino acids .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in the synthesis of proteins and enzymes, thereby altering the metabolic pathways within the cell. Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, such as alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound can be metabolized by enzymes involved in the synthesis and degradation of peptides, leading to changes in the concentration of these biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via amino acid transporters and distributed to specific organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. The localization of the compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

  • 1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid
  • 1-((Benzyloxy)carbonyl)-3-methylpiperidine-4-carboxylic acid
  • 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid

Uniqueness: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups on the piperidine ring.

Properties

IUPAC Name

5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXQVSBDHHRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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